Catalyst-Free Trifluoromethylthiolation of Indoles: CF₃SOCl vs. CF₃SO₂Cl
In a direct head-to-head comparison under identical catalyst-free conditions, Trifluoromethanesulfinyl chloride (CF₃SOCl) demonstrates a significant yield advantage over Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) for the C-H trifluoromethylthiolation of indoles. This difference is attributed to the unique disproportionation mechanism of CF₃SOCl, which generates the active electrophilic species in situ [1].
| Evidence Dimension | Isolated product yield |
|---|---|
| Target Compound Data | 98% yield of 3-((trifluoromethyl)thio)-1H-indole |
| Comparator Or Baseline | Trifluoromethanesulfonyl chloride (CF₃SO₂Cl, CAS 421-83-0) gave a trace amount of product (<5% yield). |
| Quantified Difference | Yield increases by more than 93 percentage points. |
| Conditions | Reaction of 1H-indole with reagent (1.2 equiv) in CH₃CN at 80 °C for 12h, without any catalyst or additive. |
Why This Matters
For a procurement scientist, this data proves that substituting CF₃SOCl with the more common CF₃SO₂Cl will result in a synthetic failure under these desirable catalyst-free conditions, directly impacting project timelines and cost.
- [1] Jiang, L., Yan, Q., Wang, R., Ding, T., Yi, W., & Zhang, W. (2018). Trifluoromethanesulfinyl Chloride for Electrophilic Trifluoromethythiolation and Bifunctional Chlorotrifluoromethythiolation. Chemistry – A European Journal, 24(70), 18749–18756. View Source
